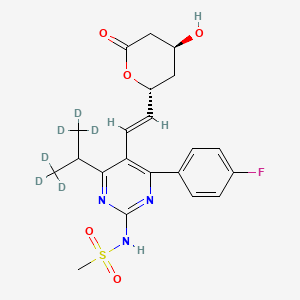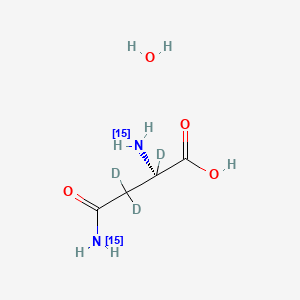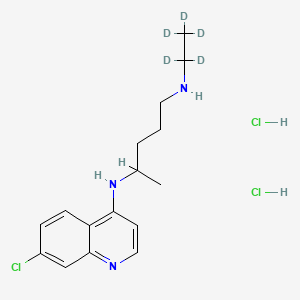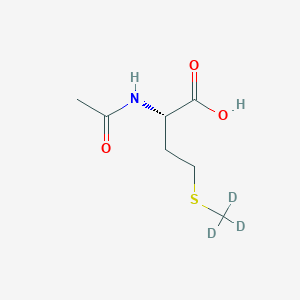
N-Acetyl-L-methionine-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-methionine-D3 is a deuterium-labeled derivative of N-Acetyl-L-methionine. This compound is a human metabolite that is nutritionally and metabolically equivalent to L-methionine, an indispensable amino acid required for normal growth and development . The deuterium labeling is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionine-D3 involves the acetylation of L-methionine with acetic anhydride in the presence of a base such as sodium hydroxide. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes steps such as:
Reaction Setup: Mixing L-methionine with acetic anhydride and a base.
Deuterium Incorporation: Using deuterated solvents or reagents.
Purification: Employing techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-methionine-D3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-L-methionine-D3 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of methionine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Industry: Used in the production of stable isotope-labeled compounds for research and diagnostic purposes.
Mechanism of Action
N-Acetyl-L-methionine-D3 exerts its effects by participating in metabolic pathways similar to L-methionine. It is involved in:
Protein Synthesis: Acts as a precursor for the synthesis of proteins and other biomolecules.
Methylation Reactions: Provides methyl groups for various biochemical reactions.
Antioxidant Defense: Contributes to the synthesis of glutathione, a major antioxidant.
Molecular Targets and Pathways:
Methionine Adenosyltransferase: Converts methionine to S-adenosylmethionine, a key methyl donor.
Transsulfuration Pathway: Converts methionine to cysteine, which is further used in the synthesis of glutathione.
Comparison with Similar Compounds
N-Acetyl-L-methionine-D3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. Similar compounds include:
N-Acetyl-L-methionine: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
L-Methionine: The parent amino acid, essential for protein synthesis and various metabolic processes.
Uniqueness: The deuterium labeling in this compound allows for precise tracking in metabolic studies, making it a valuable tool in research .
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i2D3 |
InChI Key |
XUYPXLNMDZIRQH-JFZJHJNYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



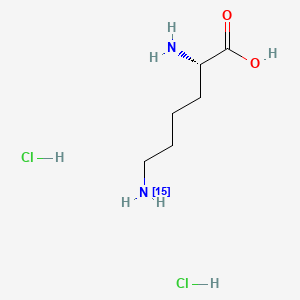
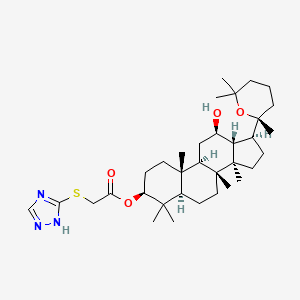
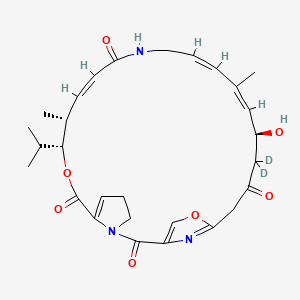
![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
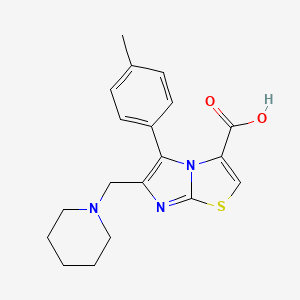

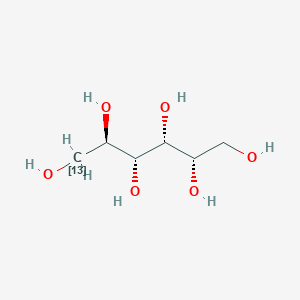
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)

